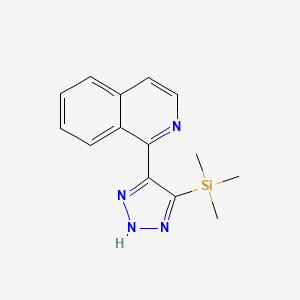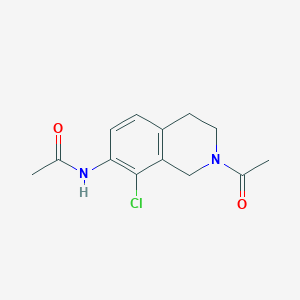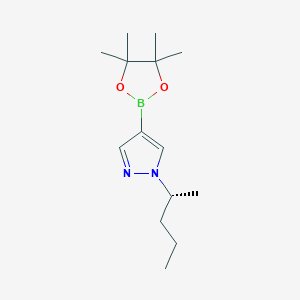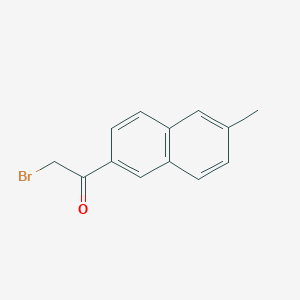
2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H11BrO. It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-methylnaphthalen-2-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 1-(6-methylnaphthalen-2-yl)ethanol.
Oxidation: 6-methylnaphthalene-2-carboxylic acid
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material science: Utilized in the preparation of functional materials with specific properties
Wirkmechanismus
The mechanism of action of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-methylnaphthalen-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-bromo-1-(naphthalen-2-yl)ethanone: Similar structure but without the methyl group, affecting its reactivity and physical properties
Uniqueness
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone is unique due to the presence of both the bromine atom and the methyl-substituted naphthalene ring.
Eigenschaften
CAS-Nummer |
62244-81-9 |
|---|---|
Molekularformel |
C13H11BrO |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H11BrO/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
UYZKBDOVBQHHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



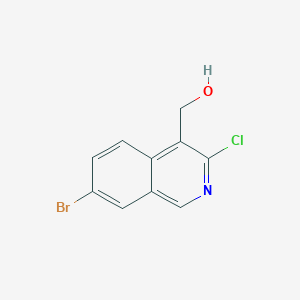
![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)
![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)
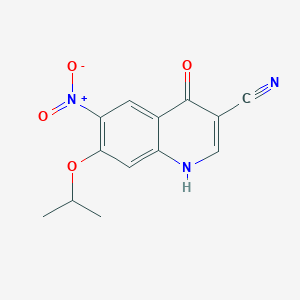
![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
